5-Methyl-3-(6-methyl-3-pyridyl)isoxazole-4-carboxylic Acid
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Overview
Description
5-Methyl-3-(6-methyl-3-pyridyl)isoxazole-4-carboxylic Acid is a heterocyclic compound that features an isoxazole ring fused with a pyridine ringIsoxazole derivatives are known for their diverse biological activities, making them valuable scaffolds in the development of pharmaceuticals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-3-(6-methyl-3-pyridyl)isoxazole-4-carboxylic Acid typically involves the cyclization of appropriate precursors. One common method includes the use of hydroxylamine hydrochloride (NH₂OH·HCl) in methanolic conditions to cyclize intermediates . Another approach involves the use of metal-free synthetic routes, which are eco-friendly and avoid the drawbacks associated with metal-catalyzed reactions .
Industrial Production Methods
Industrial production methods for this compound often employ solid-phase synthesis techniques. These methods are advantageous due to their scalability and efficiency in producing large quantities of the compound .
Chemical Reactions Analysis
Types of Reactions
5-Methyl-3-(6-methyl-3-pyridyl)isoxazole-4-carboxylic Acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different derivatives depending on the conditions used.
Substitution: The compound can undergo substitution reactions, particularly at the isoxazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
Reducing agents: Such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution reagents: Such as halogens or alkylating agents.
Major Products Formed
The major products formed from these reactions include various substituted isoxazole derivatives, which can be further utilized in medicinal chemistry .
Scientific Research Applications
5-Methyl-3-(6-methyl-3-pyridyl)isoxazole-4-carboxylic Acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in drug discovery.
Industry: Utilized in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of 5-Methyl-3-(6-methyl-3-pyridyl)isoxazole-4-carboxylic Acid involves its interaction with specific molecular targets. The compound can modulate various biological pathways, leading to its observed effects. For example, it may act as an inhibitor of certain enzymes or receptors, thereby altering cellular processes .
Comparison with Similar Compounds
Similar Compounds
5-Methyl-3-phenylisoxazole-4-carboxylic Acid: Another isoxazole derivative with similar structural features.
5-Amino-3-methyl-Isoxazole-4-carboxylic Acid: A related compound with an amino group instead of a pyridyl group.
Uniqueness
5-Methyl-3-(6-methyl-3-pyridyl)isoxazole-4-carboxylic Acid is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical properties. This uniqueness makes it a valuable compound for further research and development in various scientific fields .
Properties
Molecular Formula |
C11H10N2O3 |
---|---|
Molecular Weight |
218.21 g/mol |
IUPAC Name |
5-methyl-3-(6-methylpyridin-3-yl)-1,2-oxazole-4-carboxylic acid |
InChI |
InChI=1S/C11H10N2O3/c1-6-3-4-8(5-12-6)10-9(11(14)15)7(2)16-13-10/h3-5H,1-2H3,(H,14,15) |
InChI Key |
GUSYDHLOBUYOOJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=C(C=C1)C2=NOC(=C2C(=O)O)C |
Origin of Product |
United States |
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